molecular formula C23H34O5 B563578 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 CAS No. 5696-47-9

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2

Cat. No.: B563578
CAS No.: 5696-47-9
M. Wt: 392.532
InChI Key: WZUVPYRTNFNLNJ-BAOAYGKOSA-N
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Description

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is a synthetic steroid derivative. This compound is characterized by the presence of ethylenedioxy groups at the 3 and 17 positions, a hydroxyl group at the 19 position, and a deuterium atom at the 19 position. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 typically involves multiple steps. The starting material is often a steroid backbone, which undergoes various chemical transformations to introduce the ethylenedioxy groups and the hydroxyl group. Common reagents used in these reactions include ethylene glycol, which reacts with the steroid backbone to form the ethylenedioxy groups under acidic conditions. The hydroxyl group at the 19 position is introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 19 position can be oxidized to form a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethylenedioxy groups can undergo substitution reactions, where the ethylene glycol moiety is replaced with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products

    Oxidation: 19-keto derivative

    Reduction: 19-hydroxy derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is used in various scientific research applications, including:

    Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: In studies related to steroid metabolism and enzyme interactions.

    Medicine: As a potential lead compound for developing new therapeutic agents targeting steroid-related pathways.

    Industry: In the development of new materials and chemical processes involving steroid derivatives.

Mechanism of Action

The mechanism of action of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The ethylenedioxy groups and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The deuterium atom at the 19 position can also affect the compound’s metabolic stability and reaction kinetics.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate
  • 3,3,17,17-Bis(ethylenedioxy)-5,10-oxidoestr-9(11)-ene

Uniqueness

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is unique due to the presence of the deuterium atom at the 19 position, which can influence its metabolic stability and reaction kinetics. This makes it a valuable compound for studying isotope effects in steroid chemistry and metabolism.

Properties

InChI

InChI=1S/C23H34O5/c1-20-6-4-19-17(18(20)5-7-23(20)27-12-13-28-23)3-2-16-14-22(25-10-11-26-22)9-8-21(16,19)15-24/h2,17-19,24H,3-15H2,1H3/t17-,18-,19-,20-,21+/m0/s1/i15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUVPYRTNFNLNJ-BAOAYGKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@]12CCC3(CC1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CCC56OCCO6)C)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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